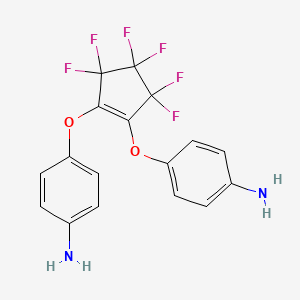
1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene, commonly known as bis-4-aminophenoxy hexafluorocyclopentene (BAPHC), is an organic compound used in a variety of scientific research applications. It is an amide-based compound that contains both nitrogen and fluorine atoms, and is highly stable due to its unique chemical structure. BAPHC is a colorless solid with a melting point of around 100°C and a boiling point of around 210°C. It has a low solubility in water and is insoluble in most organic solvents.
科学的研究の応用
1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is used in a variety of scientific research applications, including molecular biology, biochemistry, and nanotechnology. It is used as a reagent for the synthesis of peptides, proteins, and nucleic acids, and as a catalyst for the synthesis of small molecules. In addition, it is used to study the structure and function of proteins and other biological molecules. 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is also used in the synthesis of nanomaterials, such as nanowires and nanotubes.
作用機序
The mechanism of action of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is not fully understood. However, it is believed to act as an electron-withdrawing group that stabilizes the negatively charged intermediates formed during the synthesis of peptides, proteins, and nucleic acids. In addition, it is believed to act as a hydrogen-bonding group that helps to stabilize the tertiary structure of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene are not well understood. However, it is believed to be non-toxic and non-carcinogenic, and has not been found to have any adverse effects on humans or animals.
実験室実験の利点と制限
The main advantage of using 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene in lab experiments is its high stability and low solubility in water. This makes it an ideal reagent for the synthesis of peptides, proteins, and nucleic acids. In addition, it is relatively inexpensive and easy to obtain. The main limitation of using 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene in lab experiments is its low solubility in organic solvents, which can make it difficult to use in certain applications.
将来の方向性
There are a number of potential future directions for research involving 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in nanotechnology. In addition, further research could be done to explore new methods of synthesizing 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene, as well as new ways to increase its solubility in organic solvents. Finally, further studies could be done to explore its potential uses in drug development and delivery.
合成法
1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be synthesized using two different methods. The first method involves the reaction of 4-aminophenol and hexafluorocyclopentene in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene and a by-product, 4-aminophenoxy hexafluorocyclopentene. The second method involves the reaction of 4-aminophenol and hexafluorocyclopentadiene in the presence of an acid, such as hydrochloric acid. This reaction produces a mixture of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene and a by-product, 4-aminophenoxy hexafluorocyclopentadiene.
特性
IUPAC Name |
4-[2-(4-aminophenoxy)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]oxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c18-15(19)13(26-11-5-1-9(24)2-6-11)14(16(20,21)17(15,22)23)27-12-7-3-10(25)4-8-12/h1-8H,24-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNWVBKTXFANNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)
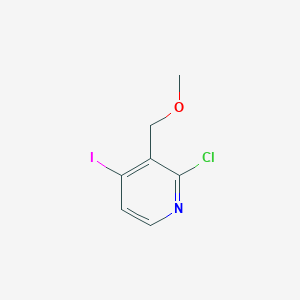
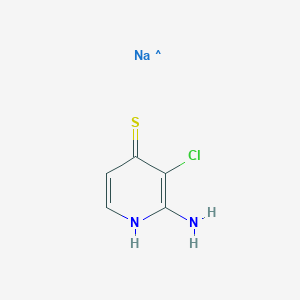
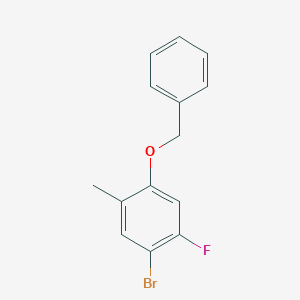
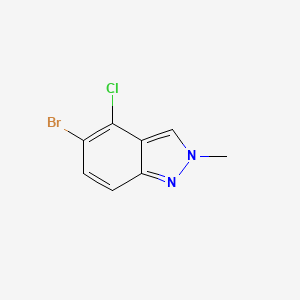

![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)


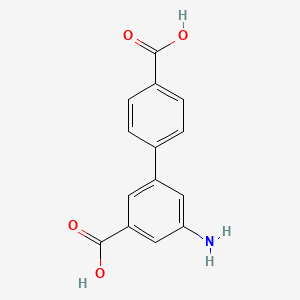


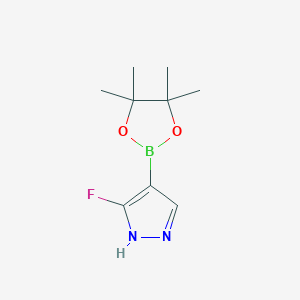
![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)